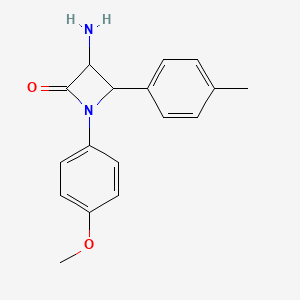
2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one is a chemical compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one typically involves the condensation of 2-chlorophenol with appropriate diketones under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 2-chlorophenol reacts with a diketone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chromanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)-5,7-dihydroxyflavone: Similar structure but with a different substitution pattern.
2-(2-Chlorophenyl)-5,7-dihydroxyisoflavone: Isoflavone derivative with similar biological activities.
2-(2-Chlorophenyl)-5,7-dihydroxychalcone: Chalcone derivative with comparable antioxidant and anti-inflammatory properties.
Uniqueness
2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one is unique due to its specific chromanone ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
115782-40-6 |
|---|---|
分子式 |
C15H11ClO4 |
分子量 |
290.70 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11ClO4/c16-10-4-2-1-3-9(10)13-7-12(19)15-11(18)5-8(17)6-14(15)20-13/h1-6,13,17-18H,7H2 |
InChI 键 |
PNVHHMNUNVWWMR-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)
![2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11840323.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B11840329.png)







![3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11840382.png)

